tert-butyl N-methyl-N-(2-oxobutyl)carbamate
Description
Tert-butyl N-methyl-N-(2-oxobutyl)carbamate: is a chemical compound with the molecular formula C8H15NO3. It is a derivative of carbamic acid and is known for its unique structural features, including the presence of a tert-butyl group and an oxobutyl moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carbonyl-containing compounds.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPARBJWIFHQLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a protecting group in peptide synthesis. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic applications, including as an intermediate in drug synthesis. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
N-Boc-2-aminoacetaldehyde: Another carbamate derivative with different functional groups.
Uniqueness: Tert-butyl N-methyl-N-(2-oxobutyl)carbamate is unique due to its combination of the tert-butyl group and the oxobutyl moiety, which provides distinct chemical and biological properties compared to similar compounds.
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